2-(4-fluorophenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide
Description
This compound is a pyridazine-based acetamide derivative featuring a 4-fluorophenyl group and a thioether-linked pyrrolidinone moiety. The pyrrolidin-1-yl group enhances solubility and metabolic stability, while the fluorine atom improves bioavailability and target binding via electronegative effects .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyridazin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2S/c19-14-5-3-13(4-6-14)11-16(24)20-15-7-8-17(22-21-15)26-12-18(25)23-9-1-2-10-23/h3-8H,1-2,9-12H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNWUVPHFABVTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(C=C2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-fluorophenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide is a synthetic molecule with potential biological applications. Its structure incorporates a pyridazine moiety, which is known for its diverse biological activities, including antibacterial and antifungal properties. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and data tables.
The molecular formula of the compound is C18H19FN4O2S, with a molecular weight of 374.43 g/mol. The compound features a fluorophenyl group and a pyrrolidinyl thioether linked to a pyridazine ring, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds containing pyridazine and pyrrolidine structures exhibit significant biological activities. Specifically, this compound has been investigated for its antibacterial and antifungal properties.
Antibacterial Activity
Recent studies have shown that derivatives of pyridazine and pyrrolidine exhibit potent antibacterial effects against various strains of bacteria. For instance, similar compounds have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the chemical structure can enhance antibacterial efficacy .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
| Compound C | 5.64 | Enterococcus faecalis |
| Compound D | 8.33 | Pseudomonas aeruginosa |
Case Studies
- Study on Pyrrole Derivatives : A study focusing on the antibacterial activity of pyrrole derivatives found that compounds similar to the target molecule exhibited strong inhibition against Gram-positive bacteria, with MIC values significantly lower than those of standard antibiotics like ciprofloxacin .
- Pyrrolidine Alkaloids : Research into pyrrolidine alkaloids has shown that modifications on the piperidine ring can lead to enhanced antimicrobial properties, indicating that the structural elements present in our compound may also contribute to its biological activity .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the presence of the thioether and fluorinated phenyl groups may play crucial roles in interacting with bacterial cell membranes or inhibiting essential bacterial enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison with analogs sharing key structural motifs:
Substituent Variations on the Aromatic Ring
- 2-(4-Chlorophenyl)-N-(6-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyridazin-3-yl)acetamide (CAS 1021253-10-0): Replacing fluorine with chlorine increases molecular weight (MW: ~408 vs. 388) and lipophilicity (ClogP: ~2.5 vs. Chlorine’s larger atomic radius may sterically hinder target binding compared to fluorine .
- This analog may exhibit weaker CNS penetration than the fluorinated derivative .
Modifications to the Thioether Side Chain
- 2-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide (CAS 681224-72-6):
Replacing pyridazine with a thiazole-thiophene system decreases planarity, reducing π-π stacking interactions with flat enzyme pockets. However, the thiophene moiety may enhance binding to cysteine-rich targets like proteases . - However, the extended alkyl chain increases MW (~428.5 vs. 388), which may reduce oral bioavailability .
Fluorophenyl Group Positional Isomers
- Thiomorpholine replaces pyrrolidinone, introducing a sulfur atom that may alter redox properties .
- 2-(3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide (CAS 1246073-22-2):
The trifluorophenyl group increases hydrophobicity (ClogP: ~3.0) and introduces steric bulk, which could improve selectivity for hydrophobic enzyme pockets but reduce solubility .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The target compound and its analogs are typically synthesized via nucleophilic substitution or coupling reactions (e.g., thiouracil derivatives reacting with halogenated intermediates under reflux conditions) .
- SAR Trends : Fluorine at the 4-position optimizes target affinity, while larger substituents (e.g., trifluoromethyl) trade potency for solubility challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
